molecular formula C11H12BrNO B14850670 9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

Cat. No.: B14850670
M. Wt: 254.12 g/mol
InChI Key: PKIGQFRABFZFGW-UHFFFAOYSA-N
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Description

9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a seven-membered heterocyclic compound containing a bromine atom and a methyl group. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzene ring fused to an azepine ring, making it a benzo-fused azepine derivative.

Preparation Methods

The synthesis of 9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide with polyphosphoric acid at 60°C for 20 hours, followed by hydrolysis and purification steps, yields the desired compound . Industrial production methods often utilize one-pot synthesis techniques to streamline the process and improve yield .

Chemical Reactions Analysis

9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

9-bromo-7-methyl-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H12BrNO/c1-7-5-8-10(14)3-2-4-13-11(8)9(12)6-7/h5-6,13H,2-4H2,1H3

InChI Key

PKIGQFRABFZFGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NCCCC2=O

Origin of Product

United States

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